molecular formula C12H15NO3 B13920214 Ethyl 4-(5-methylpyridin-2-yl)-3-oxobutanoate

Ethyl 4-(5-methylpyridin-2-yl)-3-oxobutanoate

Cat. No.: B13920214
M. Wt: 221.25 g/mol
InChI Key: PYUFYLOTFMNRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(5-methylpyridin-2-yl)-3-oxobutanoate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and an ethyl ester group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-methylpyridin-2-yl)-3-oxobutanoate typically involves the condensation of 5-methyl-2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated by standard workup procedures, including extraction and purification by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-methylpyridin-2-yl)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 4-(5-methylpyridin-2-yl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-methylpyridin-2-yl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target.

Comparison with Similar Compounds

Ethyl 4-(5-methylpyridin-2-yl)-3-oxobutanoate can be compared with other pyridine derivatives, such as:

  • Ethyl 4-(2-pyridyl)-3-oxobutanoate
  • Ethyl 4-(3-pyridyl)-3-oxobutanoate
  • Ethyl 4-(4-pyridyl)-3-oxobutanoate

Uniqueness

The presence of the methyl group at the 5-position of the pyridine ring in this compound imparts unique chemical and biological properties. This substitution pattern can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 4-(5-methylpyridin-2-yl)-3-oxobutanoate

InChI

InChI=1S/C12H15NO3/c1-3-16-12(15)7-11(14)6-10-5-4-9(2)8-13-10/h4-5,8H,3,6-7H2,1-2H3

InChI Key

PYUFYLOTFMNRSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CC1=NC=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.